Cas no 329078-72-0 (1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione)

1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-DIFLUOROPHENYL)-3-(2-PYRIDINYLSULFANYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(2,4-difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
- 1-(2,4-difluorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
- 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
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- MDL: MFCD00169140
- Inchi: 1S/C15H10F2N2O2S/c16-9-4-5-11(10(17)7-9)19-14(20)8-12(15(19)21)22-13-3-1-2-6-18-13/h1-7,12H,8H2
- InChI Key: IXOMBTUFCURFHX-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CN=1)C1C(N(C2C=CC(=CC=2F)F)C(C1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 451
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB301351-100 mg |
1-(2,4-Difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione; . |
329078-72-0 | 100MG |
€221.50 | 2023-03-19 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00921783-1g |
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione |
329078-72-0 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Ambeed | A951672-1g |
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione |
329078-72-0 | 90% | 1g |
$350.0 | 2024-04-20 | |
Key Organics Ltd | JS-0067-20MG |
1-(2,4-difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione |
329078-72-0 | >90% | 20mg |
£76.00 | 2023-04-20 | |
Key Organics Ltd | JS-0067-5MG |
1-(2,4-difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione |
329078-72-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | JS-0067-10MG |
1-(2,4-difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione |
329078-72-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | JS-0067-1MG |
1-(2,4-difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione |
329078-72-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | JS-0067-50MG |
1-(2,4-difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione |
329078-72-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | JS-0067-100MG |
1-(2,4-difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione |
329078-72-0 | >90% | 100mg |
£146.00 | 2025-02-09 | |
abcr | AB301351-100mg |
1-(2,4-Difluorophenyl)-3-(2-pyridinylsulfanyl)dihydro-1H-pyrrole-2,5-dione; . |
329078-72-0 | 100mg |
€221.50 | 2024-04-17 |
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione Related Literature
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Additional information on 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Introduction to 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione (CAS No. 329078-72-0)
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione (CAS No. 329078-72-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidinones and is characterized by its difluorophenyl and pyridinylsulfanyl substituents, which contribute to its biological activity and pharmacological properties.
The molecular structure of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is particularly noteworthy for its ability to interact with various biological targets. The difluorophenyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake and membrane permeability. Meanwhile, the pyridinylsulfanyl moiety provides a versatile platform for modulating interactions with enzymes and receptors, making this compound a promising candidate for drug development.
Recent studies have explored the potential of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione significantly reduced the levels of reactive oxygen species (ROS) in cultured neurons exposed to oxidative stressors.
In addition to its neuroprotective properties, 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. A study published in the European Journal of Medicinal Chemistry reported that 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione induced apoptosis in human breast cancer cells by activating caspase-dependent pathways and disrupting mitochondrial function.
The pharmacokinetic properties of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione have also been extensively studied. Its high lipophilicity and low molecular weight allow for good oral bioavailability and rapid absorption into the bloodstream. Furthermore, the compound exhibits favorable metabolic stability and a long half-life, which are desirable attributes for a potential drug candidate.
To further enhance the therapeutic potential of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione, researchers are exploring various structural modifications. For example, substituting different functional groups on the pyridine ring or introducing additional fluorine atoms can alter the compound's binding affinity to specific targets and improve its selectivity. These efforts aim to optimize the compound's efficacy while minimizing potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione in human subjects. Early results from Phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione (CAS No. 329078-72-0) represents a promising lead compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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